Chlorure de 2,3-diméthylbenzoyle

Vue d'ensemble

Description

2,3-Dimethylbenzoyl chloride is a chemical compound that is a derivative of benzoyl chloride with two methyl groups attached to the benzene ring. It is an acyl chloride and can be involved in various chemical reactions due to the presence of the reactive carbonyl chloride group.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethylbenzoyl chloride can involve various methods. For instance, 2-arylbenzoyl chlorides, which are structurally similar to 2,3-dimethylbenzoyl chloride, can undergo annulative coupling with alkynes to form phenanthrene derivatives. This process is facilitated by an iridium catalyst system and occurs without the need for an external base, as demonstrated in the synthesis of phenanthrene derivatives from 2-arylbenzoyl chlorides .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethylbenzoyl chloride can be determined using techniques such as X-ray diffraction and ab initio calculations. For example, the structure of 2,3-dimethylbenzoic acid, which shares the dimethylbenzene core with 2,3-dimethylbenzoyl chloride, has been analyzed to reveal that the molecule is not planar due to steric hindrance. The carboxyl group is twisted out of the plane of the benzene ring, and this conformation can be influenced by crystal forces .

Chemical Reactions Analysis

Compounds similar to 2,3-dimethylbenzoyl chloride can participate in a variety of chemical reactions. For example, 2-chloro-1,3-dimethylimidazolinium chloride, which contains a chloride and two methyl groups, can be used for chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions . This demonstrates the versatility of compounds with chlorine and methyl groups in their structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylbenzoyl chloride can be inferred from related compounds. For instance, the steric effects of methyl groups on the benzene ring can influence the molecule's resonance and conformation, as seen in the case of 2,3-dimethylbenzoic acid . Additionally, the reactivity of the acyl chloride group in 2,3-dimethylbenzoyl chloride would make it a suitable reagent for acylation reactions and other organic syntheses.

Applications De Recherche Scientifique

Synthèse pharmaceutique

Chlorure de 2,3-diméthylbenzoyle: est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa réactivité en tant que chlorure d'acyle le rend adapté à l'introduction du groupement 2,3-diméthylbenzoyle dans les molécules de médicaments, ce qui peut être crucial pour les propriétés pharmacologiques du produit final .

Synthèse organique

En chimie organique, le This compound est utilisé pour les réactions d'acylation, où il peut introduire des groupes acyles sur des substrats organiques. Ce composé est particulièrement utile dans la synthèse de cétones, d'aldéhydes et d'acides carboxyliques, qui sont des éléments constitutifs fondamentaux en synthèse organique .

Science des matériaux

Les chercheurs en science des matériaux utilisent le This compound pour modifier les propriétés de surface des matériaux. Il peut être utilisé pour ajouter des couches hydrophobes ou pour fonctionnaliser des polymères et des surfaces avec des groupes chimiques spécifiques qui confèrent aux matériaux les caractéristiques souhaitées .

Chimie analytique

This compound: joue un rôle en chimie analytique en tant qu'agent de dérivatisation. Il est utilisé pour modifier les composés chimiques afin de les rendre plus détectables ou d'améliorer leurs propriétés chromatographiques, ce qui facilite l'analyse de mélanges complexes .

Agriculture

Bien que les applications directes du This compound en agriculture ne soient pas bien documentées, des composés apparentés sont utilisés dans la synthèse de produits agrochimiques tels que les herbicides et les pesticides. Ces composés aident à protéger les cultures contre les ravageurs et les maladies, contribuant ainsi à la productivité agricole .

Science de l'environnement

En science de l'environnement, le This compound peut être impliqué dans l'étude des polluants organiques. Ses dérivés peuvent être utilisés comme étalons ou composés de référence dans l'analyse d'échantillons environnementaux pour surveiller les niveaux de pollution et évaluer les impacts écologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in 2,3-Dimethylbenzoyl chloride acts as a leaving group, making the carbon atom it’s attached to an electrophile .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dimethylbenzoyl chloride depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

Propriétés

IUPAC Name |

2,3-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNKMVDATNLZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347600 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21900-46-9 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

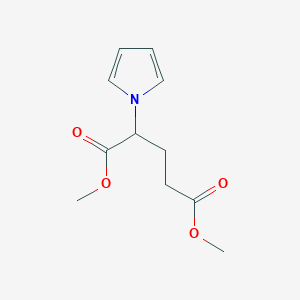

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)